molecular formula C17H12N4O2 B8043220 7-Amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one

7-Amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one

Cat. No.: B8043220
M. Wt: 304.30 g/mol
InChI Key: MNVYHVPXQKEXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one is a heterocyclic compound that combines the structural features of chromenone and triazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-amino-4-chloromethylcoumarin with phenylhydrazine to form the intermediate, which is then cyclized with triethyl orthoformate and ammonium acetate to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions, leading to inhibition or modulation of their activity. The chromenone moiety can also interact with DNA and proteins, contributing to its biological effects .

Comparison with Similar Compounds

  • 7-Amino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)chromen-2-one
  • 7-Amino-3-(4-phenyl-1H-1,2,4-triazol-1-yl)chromen-2-one
  • 7-Amino-3-(3-phenyl-1H-1,2,3-triazol-1-yl)chromen-2-one

Comparison: While these compounds share similar structural features, the position and type of triazole ring can significantly influence their chemical reactivity and biological activity. For example, the 1,2,4-triazole derivatives may exhibit different binding affinities and selectivities compared to their 1,2,3-triazole counterparts .

Conclusion

7-Amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

7-amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c18-13-7-6-12-8-14(17(22)23-15(12)9-13)21-10-19-16(20-21)11-4-2-1-3-5-11/h1-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVYHVPXQKEXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=N2)C3=CC4=C(C=C(C=C4)N)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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